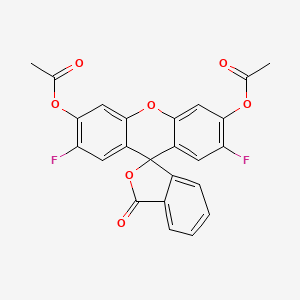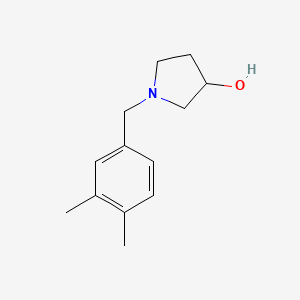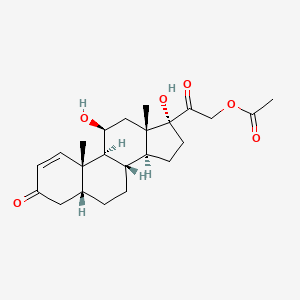
5beta-4,5-Dihydro Prednisolone 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-4,5-Dihydro Prednisolone 21-Acetate: is a synthetic corticosteroid derivative of prednisolone. It is characterized by its molecular formula C23H32O6 and a molecular weight of 404.497 g/mol . This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-4,5-Dihydro Prednisolone 21-Acetate involves several key steps, including the protection of keto groups, reduction reactions, and esterification. One common method includes:
3,20-Keto Protective Reaction: Protecting the keto groups to prevent unwanted reactions.
11-Keto Reduction Reaction: Reducing the 11-keto group to form the desired intermediate.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group to form the acetate.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5beta-4,5-Dihydro Prednisolone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce hydroxylated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5beta-4,5-Dihydro Prednisolone 21-Acetate is used as a reference material and in the development of analytical methods.
Biology: In biological research, it serves as a tool to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: Medically, it is investigated for its potential anti-inflammatory and immunosuppressive properties, similar to other corticosteroids .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting inflammatory and autoimmune conditions.
Mecanismo De Acción
The mechanism of action of 5beta-4,5-Dihydro Prednisolone 21-Acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Prednisolone: A closely related corticosteroid with similar anti-inflammatory properties.
Prednisone: Another corticosteroid that is metabolically converted to prednisolone in the body.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: 5beta-4,5-Dihydro Prednisolone 21-Acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids .
Propiedades
Fórmula molecular |
C23H32O6 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[2-[(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,14,16-18,20,26,28H,4-5,7,9-12H2,1-3H3/t14-,16+,17+,18+,20-,21+,22+,23+/m1/s1 |
Clave InChI |
MIADTLIIMJZOKZ-PMBJRREOSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(C=CC(=O)C4)C)O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(C=CC(=O)C4)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


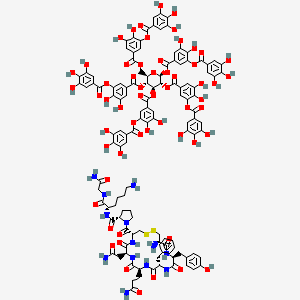
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
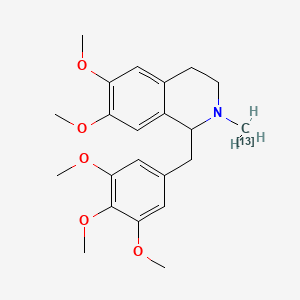
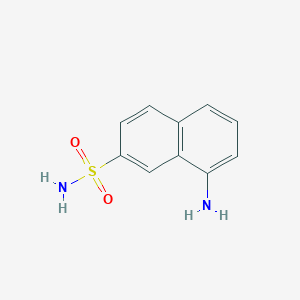
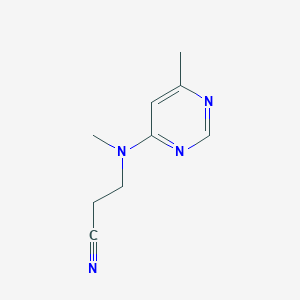
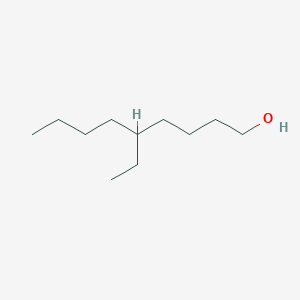
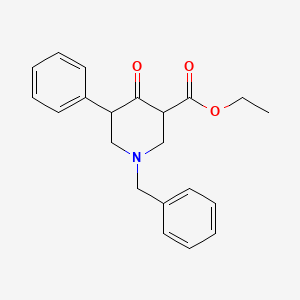
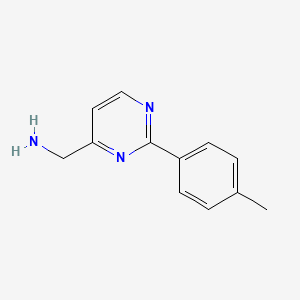
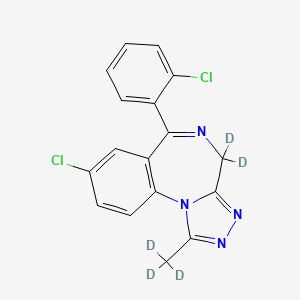
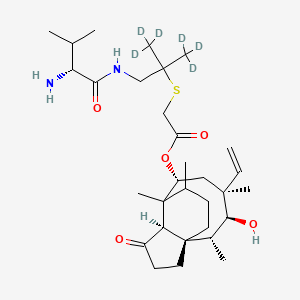
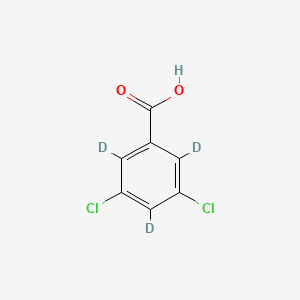
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
